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Compound of Interest

Compound Name: CCW16

Cat. No.: B15619952 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of CCW16, a covalent ligand for the E3 ubiquitin ligase

RNF4, in studying the ubiquitin-proteasome system (UPS). Detailed protocols for key

experiments are provided, along with data presentation tables and visualizations of relevant

signaling pathways and experimental workflows.

Introduction to CCW16
CCW16 is a cysteine-reactive small molecule that functions as a covalent ligand for the E3

ubiquitin ligase RNF4.[1][2][3][4] It specifically targets the zinc-coordinating cysteines C132 and

C135 within the RING domain of RNF4.[1][2][3] This interaction allows for the recruitment of

RNF4 to target proteins for ubiquitination and subsequent proteasomal degradation when

CCW16 is incorporated into Proteolysis Targeting Chimeras (PROTACs).[1][3][5] One such

PROTAC, CCW 28-3, links CCW16 to the BET bromodomain inhibitor JQ1, leading to the

targeted degradation of the BRD4 protein.[1][4][6][7] Recent studies have also suggested that

CCW16 can induce ferroptosis in acute myeloid leukemia (AML) cells, indicating a broader

range of cellular effects.

Quantitative Data Summary
The following tables summarize key quantitative data for CCW16 and its derived PROTAC,

CCW 28-3.
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Compound Target Assay IC50 Value Reference

CCW16 RNF4

Gel-based

Activity-Based

Protein Profiling

(ABPP)

1.8 µM [1][8]

CCW 28-3 RNF4
Competitive Gel-

based ABPP
0.54 µM [9]

PROTAC Target Protein Cell Line Effect Reference

CCW 28-3 BRD4
231MFP breast

cancer cells

Time and dose-

dependent

degradation

[9]

CCW 28-3 BRD4 HeLa cells
RNF4-dependent

degradation
[9]
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Caption: The Ubiquitin-Proteasome System cascade for protein degradation.

CCW 28-3 Mechanism of Action for BRD4 Degradation
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Caption: PROTAC CCW 28-3 induces RNF4-mediated ubiquitination and degradation of BRD4.

Experimental Workflow for Evaluating CCW16-based
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Caption: A typical experimental workflow for the development and characterization of a

CCW16-based PROTAC.

Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for
RNF4 Engagement
This protocol is adapted from methodologies used to assess the binding of CCW16 and its

derivatives to RNF4.[1][9][10]

Objective: To determine the in vitro potency (IC50) of CCW16 or a CCW16-based PROTAC for

RNF4.

Materials:

Recombinant human RNF4 protein

CCW16 or CCW16-based PROTAC

DMSO (vehicle control)

IA-rhodamine (Iodoacetamide-rhodamine) probe

Phosphate-buffered saline (PBS)

SDS-PAGE gels

In-gel fluorescence scanner

Densitometry software (e.g., ImageJ)

Procedure:

Prepare serial dilutions of CCW16 or the PROTAC in DMSO.

In a microcentrifuge tube, dilute 0.25 µg of recombinant RNF4 in 50 µL of PBS.

Add 1 µL of the CCW16/PROTAC dilution or DMSO (for control) to the RNF4 solution.
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Pre-incubate for 30 minutes at room temperature to allow for covalent modification of RNF4.

Add the IA-rhodamine probe to a final concentration of 1 µM.

Incubate for 1 hour at room temperature in the dark to label the remaining free cysteines on

RNF4.

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

Run the samples on an SDS-PAGE gel.

Visualize the labeled RNF4 using an in-gel fluorescence scanner.

Quantify the band intensities using densitometry software. The reduction in fluorescence

intensity corresponds to the engagement of RNF4 by the compound.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration.

Western Blotting for PROTAC-Mediated BRD4
Degradation
This protocol outlines the steps to assess the degradation of a target protein, such as BRD4, in

cells treated with a CCW16-based PROTAC like CCW 28-3.[9][11][12][13][14][15][16]

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Materials:

Cell line of interest (e.g., 231MFP, HeLa)

CCW 28-3 or other CCW16-based PROTAC

DMSO (vehicle control)

Proteasome inhibitor (e.g., Bortezomib, MG132) as a control

JQ1 (as a competitive control)
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Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

BCA protein assay kit

SDS-PAGE gels and transfer system

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-BRD4, anti-RNF4 (optional), and a loading control (e.g., anti-actin,

anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time

(e.g., 3, 6, 12, 24 hours).

For control experiments, pre-treat cells with a proteasome inhibitor or JQ1 for 1 hour before

adding the PROTAC.

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

Clear the lysates by centrifugation and determine the protein concentration of the

supernatant using a BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading

buffer and boiling.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Image the blot and quantify the band intensities. Normalize the target protein band intensity

to the loading control.

Cell Viability Assay
This protocol can be used to assess the effect of CCW16 or a CCW16-based PROTAC on cell

viability.[17][18][19]

Objective: To determine the cytotoxic or cytostatic effects of the compound on a cell line.

Materials:

Cell line of interest

CCW16 or CCW16-based PROTAC

DMSO (vehicle control)

Cell culture medium

96-well plates

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density.
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Allow the cells to adhere and grow for 24 hours.

Prepare serial dilutions of the compound in cell culture medium.

Replace the medium in the wells with the medium containing the compound or DMSO.

Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for color or signal development.

Measure the absorbance or luminescence using a microplate reader.

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Plot the percentage of viability against the logarithm of the compound concentration to

determine the EC50 or IC50 value.

Quantitative Proteomics for Selectivity Profiling
This protocol provides a general workflow for using Tandem Mass Tag (TMT)-based

quantitative proteomics to assess the selectivity of a CCW16-based PROTAC.[9][20][21][22]

[23]

Objective: To identify and quantify changes in the cellular proteome upon PROTAC treatment to

assess off-target effects.

Materials:

Cell line of interest

CCW16-based PROTAC

DMSO (vehicle control)

Cell lysis buffer for proteomics (e.g., urea-based buffer)

DTT and iodoacetamide for reduction and alkylation
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Trypsin for protein digestion

TMT labeling reagents

High-performance liquid chromatography (HPLC) system for peptide fractionation

High-resolution mass spectrometer

Proteomics data analysis software

Procedure:

Treat cells with the PROTAC or DMSO for a specific time.

Harvest and lyse the cells in a proteomics-grade lysis buffer.

Quantify the protein concentration.

Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

Digest the proteins into peptides using trypsin.

Label the peptides from each condition with a different TMT isobaric tag.

Combine the labeled peptide samples.

Fractionate the combined peptide sample using HPLC to reduce complexity.

Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.

Process the raw mass spectrometry data using appropriate software to identify and quantify

proteins.

Determine the relative abundance of proteins in the PROTAC-treated samples compared to

the control.

Identify proteins that are significantly up- or down-regulated to assess the selectivity of the

PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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